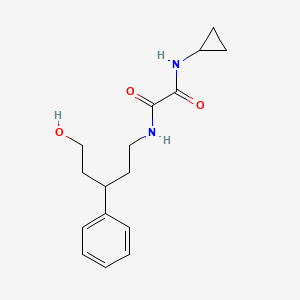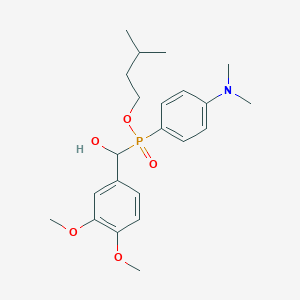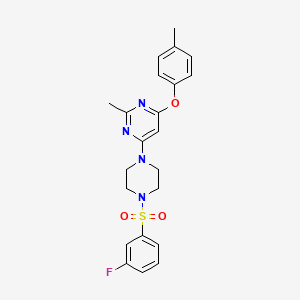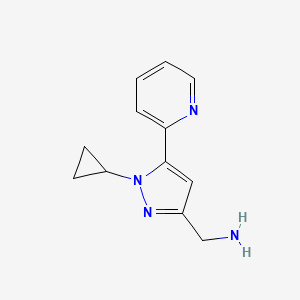
(1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine is a complex organic compound that features a cyclopropyl group, a pyridine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine typically involves multi-step organic reactions. One common approach is to start with the cyclopropylamine, which undergoes a series of reactions to introduce the pyridine and pyrazole rings. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine involves its interaction with specific molecular targets. The pyridine and pyrazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes or receptors. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanol
- (1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)acetic acid
- (1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)ethylamine
Uniqueness
What sets (1-Cyclopropyl-5-(pyridin-2-YL)-1H-pyrazol-3-YL)methanamine apart from similar compounds is its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the cyclopropyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(1-cyclopropyl-5-pyridin-2-ylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-8-9-7-12(11-3-1-2-6-14-11)16(15-9)10-4-5-10/h1-3,6-7,10H,4-5,8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVPIGKLJRTKGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC(=N2)CN)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

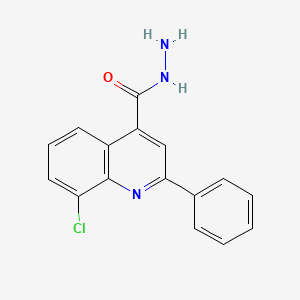
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B2393188.png)
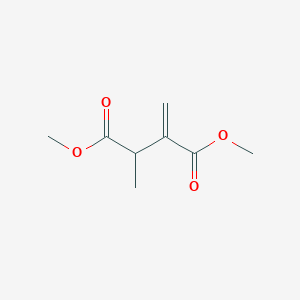
![N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393193.png)
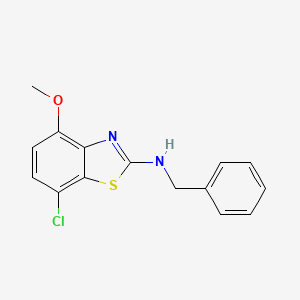
![(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride](/img/structure/B2393195.png)
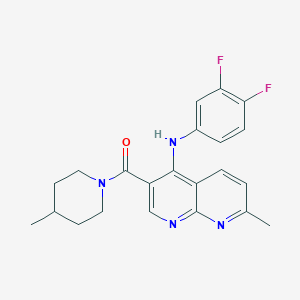
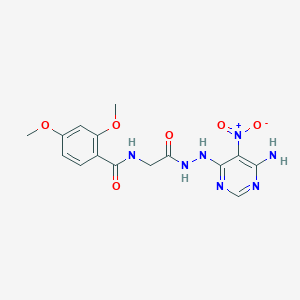
![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enedioic acid](/img/structure/B2393199.png)
